delta-8-Tetrahydrocannabinol

説明

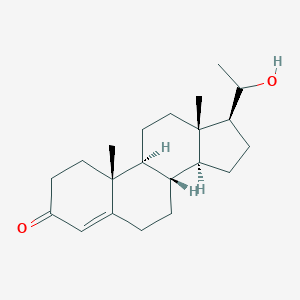

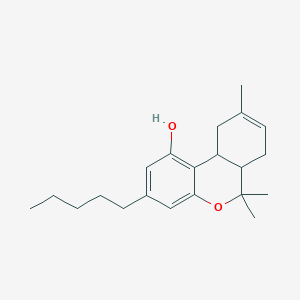

Delta-8-tetrahydrocannabinol (Delta-8-THC) is a natural cannabinoid compound found in the cannabis plant. It is structurally similar to delta-9-tetrahydrocannabinol (Delta-9-THC), which is the main psychoactive compound found in cannabis. Delta-8-THC has been gaining attention in recent years due to its potential therapeutic benefits.

科学的研究の応用

Non-Psychotropic Therapeutic Opportunities

- Delta-8-THC, being a cannabinoid with lower psychotropic potency compared to Delta-9-THC, shows promise in various therapeutic applications. It has potential uses in inflammation, diabetes, cancer, affective, and neurodegenerative diseases (Izzo et al., 2009).

Comparative Pharmacology with Delta-9-THC

- Delta-8-THC shares similar pharmacokinetics and pharmacodynamics with Delta-9-THC. It acts as a partial agonist of the cannabinoid CB1 receptor and exhibits cannabimimetic activity in both animals and humans. The lower potency of Delta-8-THC in clinical studies is attributed to its weaker cannabinoid CB1 receptor affinity (Tagen & Klumpers, 2022).

Pediatric Oncology Application

- In pediatric oncology, Delta-8-THC has been used to prevent vomiting in children undergoing cancer treatment, showing negligible side effects (Abrahamov et al., 1995).

Ocular Application

- As an antiglaucoma drug, Delta-8-THC incorporated in a submicron emulsion for ocular administration has shown promising results in reducing intraocular pressure in rabbits (Muchtar et al., 1992).

Potential Agonist-Antagonist Properties

- Modification of Delta-8-THC's structure to include a nitrogen-containing functional group has shown to alter its pharmacological profile, potentially leading to the development of novel therapeutic agents (Wiley et al., 1996).

Neuropharmacological Effects

- Chronic Delta-9-THC treatment, which has similarities with Delta-8-THC, does not induce tolerance to its inhibitory effects on hippocampal extracellular acetylcholine concentration and memory deficit (Nava et al., 2001).

General Properties and Potential

- Delta-8-THC binds to cannabinoid receptors in the central nervous system and exhibits a lower psychotropic potency than Delta-9-THC, making it potentially more suitable for therapeutic applications (Definitions, 2020).

特性

IUPAC Name |

6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAWPGARWVBULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-75-5 | |

| Record name | .delta.6-THC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。